trans-2-(Octylamino)cyclobutan-1-ol
Overview
Description
trans-2-(Octylamino)cyclobutan-1-ol: is a chemical compound with the molecular formula C₁₄H₂₉NO. It is characterized by a cyclobutane ring with an octylamino group attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is of interest in various scientific research applications due to its unique structure and properties.
Mechanism of Action
Cyclobutanes are distributed widely in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . These structures exhibit diverse biological activities with potential medicinal value .
A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Octylamino)cyclobutan-1-ol typically involves the following steps:
Starting Materials: : The synthesis begins with cyclobutanone as the starting material.
Octylamine Addition: : Octylamine is added to cyclobutanone under controlled conditions to form an intermediate.
Reduction: : The intermediate undergoes reduction, often using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
trans-2-(Octylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: : The compound can be further reduced to form different derivatives.
Substitution: : The octylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the octylamino group.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Alcohols or other reduced derivatives.
Substitution: : Compounds with different functional groups replacing the octylamino group.
Scientific Research Applications
trans-2-(Octylamino)cyclobutan-1-ol has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
trans-2-(Octylamino)cyclobutan-1-ol is unique due to its cyclobutane ring and octylamino group. Similar compounds include:
trans-2-(Hexylamino)cyclobutan-1-ol: : Similar structure but with a hexylamino group instead of octylamino.
trans-2-(Decylamino)cyclobutan-1-ol: : Similar structure but with a decylamino group instead of octylamino.
These compounds differ in the length of the alkyl chain attached to the amino group, which can affect their physical, chemical, and biological properties.
Properties
IUPAC Name |
(1R,2R)-2-(octylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(11)14/h11-14H,2-10H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGPUAWMXCFPX-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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